molecular formula C16H15FN2OS B5750859 N-[(3,4-dimethylphenyl)carbamothioyl]-2-fluorobenzamide

N-[(3,4-dimethylphenyl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B5750859
M. Wt: 302.4 g/mol
InChI Key: BIVROQSGCHTJOQ-UHFFFAOYSA-N
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Description

N-[(3,4-dimethylphenyl)carbamothioyl]-2-fluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of a fluorobenzamide group and a carbamothioyl group attached to a dimethylphenyl ring, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 3,4-dimethylaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product. The reaction conditions often include solvents like dichloromethane or acetone and are carried out at controlled temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and consistency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)carbamothioyl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often in ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium cyanide; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3,4-dimethylphenyl)carbamothioyl]-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites or interact with key residues, thereby influencing the activity of the target molecules. Detailed studies, including docking and molecular dynamics simulations, have provided insights into its binding modes and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethylphenyl)carbamothioyl]-3-fluorobenzamide
  • N-[(3,4-dimethylphenyl)carbamothioyl]-4-fluorobenzamide
  • N-{[(3,4-dimethylphenyl)carbamothioyl]amino}formamide

Uniqueness

N-[(3,4-dimethylphenyl)carbamothioyl]-2-fluorobenzamide stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c1-10-7-8-12(9-11(10)2)18-16(21)19-15(20)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVROQSGCHTJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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